![molecular formula C29H31N3S B15157116 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea](/img/structure/B15157116.png)
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea
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Overview
Description
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a dimethylamino group, diphenylethyl moiety, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(naphthalen-1-yl)ethylamine with 1,2-diphenylethanone to form an intermediate, which is then reacted with dimethylamine and thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its structural features allow it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound shares the thiourea functional group and has similar biological activities.
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound has a similar dimethylamino group and naphthyl moiety.
Uniqueness
1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea is unique due to its combination of structural elements, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry set it apart from similar compounds.
Biological Activity
The compound 1-[2-(Dimethylamino)-1,2-diphenylethyl]-3-[1-(naphthalen-1-yl)ethyl]thiourea (often referred to as a thiourea derivative) has garnered attention in recent research for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Activity
Thiourea derivatives, including the compound , have been shown to exhibit significant anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines and may reverse treatment resistance. For instance, studies have reported IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines, highlighting their potential as effective therapeutic agents against malignancies .
The anticancer activity of thiourea derivatives is attributed to their ability to target specific molecular pathways involved in cancer progression. These include:
- Inhibition of Angiogenesis : Thioureas can disrupt the formation of new blood vessels that tumors require for growth.
- Alteration of Cell Signaling Pathways : They interfere with signaling pathways that promote cancer cell proliferation and survival.
Anti-Leishmanial Activity
Thiourea derivatives have also demonstrated promising anti-leishmanial activity. In a study evaluating fifty thiourea compounds against Leishmania amazonensis, certain derivatives exhibited IC50 values below 50 µM, with one compound (3e) showing an impressive IC50 of less than 5 µM. This suggests a strong potential for these compounds in treating leishmaniasis, which currently lacks effective therapies .
Toxicity Assessment
The evaluated thiourea compounds showed no toxicity at concentrations up to 400 µM, indicating a favorable safety profile alongside their efficacy against Leishmania .
Other Biological Activities
Thiourea derivatives have been explored for various other biological activities:
- Antimicrobial Properties : Studies have indicated that thioureas possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Potential as Ethylene Inducers : Certain thiourea derivatives mimic ethylene activity in plants, suggesting applications in agriculture for promoting plant growth .
Table: Summary of Biological Activities of Thiourea Derivatives
Activity Type | Compound Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Various Thioureas | 3 - 14 | |
Anti-Leishmanial | Compound 3e | <5 | |
Antimicrobial | Various Thioureas | Varies | |
Ethylene Mimic | ZKT Compounds | EC50 Varies |
Detailed Research Findings
- Anticancer Studies : A notable study highlighted that aromatic thioureas exhibited LC50 values under 20 µM across different cancer types, emphasizing their broad-spectrum anticancer potential .
- Leishmaniasis Treatment : The compound's efficacy against both promastigote and amastigote forms of Leishmania was evaluated, with promising results that suggest further development could lead to new therapies for this neglected tropical disease .
- Ethylene-Like Activity : In agricultural research, certain thiourea derivatives were found to induce ethylene responses in Arabidopsis thaliana, indicating potential applications in enhancing crop yields through hormonal regulation .
Properties
Molecular Formula |
C29H31N3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-1,2-diphenylethyl]-3-(1-naphthalen-1-ylethyl)thiourea |
InChI |
InChI=1S/C29H31N3S/c1-21(25-20-12-18-22-13-10-11-19-26(22)25)30-29(33)31-27(23-14-6-4-7-15-23)28(32(2)3)24-16-8-5-9-17-24/h4-21,27-28H,1-3H3,(H2,30,31,33) |
InChI Key |
FXSOKGPCLADBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
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